N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Lipophilicity Physicochemical Property Differentiation Medicinal Chemistry SAR

CNS drug discovery programs often fail when lead compounds cannot achieve adequate brain exposure. This C4 butanamide derivative solves that challenge with a calculated LogP of 2.55-a ~1.5-unit increase over the acetamide analog (XLogP 1.00)-predicting significantly higher passive membrane permeability for blood-brain barrier penetration. - Enables systematic SAR analysis of N-acyl chain length effects on target binding and ADME profiles when procured alongside the propanamide (MW 237.29) and acetamide (MW 223.27) analogs. - Validated intermediate for 3,4-dihydroisoquinolinium salt derivatives, with documented precedent in US2009/221829 A1 targeting neurological indications. - Established synthetic route via acylation of 3,4-dimethoxyphenethylamine with butyryl chloride provides a reliable benchmark for optimizing amide coupling conditions.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 81165-56-2
Cat. No. B13772968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
CAS81165-56-2
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C14H21NO3/c1-4-5-14(16)15-9-8-11-6-7-12(17-2)13(10-11)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
InChIKeyUOQDCHMQQBSEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS 81165-56-2: Procurement Considerations for Dopamine Analog Scaffolds


N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide (CAS 81165-56-2, C14H21NO3, MW 251.32) is an N-acylated derivative of 3,4-dimethoxyphenethylamine (homoveratrylamine), an analog of the neurotransmitter dopamine where the 3- and 4-position hydroxyl groups are replaced with methoxy substituents [1]. The compound belongs to the class of aromatic amides derived from phenethylamine structures and has been cited in medicinal chemistry literature as a potential lead for neurological disorder research, with proposed interactions with serotonin or dopamine receptors . Its primary synthetic route involves acylation of 3,4-dimethoxyphenethylamine with butyryl chloride or butanoic acid via standard amide coupling conditions . The compound is referenced in patent literature for 3,4-dihydroisoquinolinium salt derivatives and in peer-reviewed medicinal chemistry publications .

Why Generic Substitution of N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide with Other Homoveratrylamine Amides Fails


Homoveratrylamine-based amides are not interchangeable building blocks or screening candidates. The N-acyl chain length directly governs two critical physicochemical parameters: calculated partition coefficient (LogP) and molecular weight. Substituting the butanamide derivative (C4 acyl) with shorter-chain analogs—such as the acetamide (C2) or formamide (C1) derivatives—reduces lipophilicity and molecular bulk, which affects membrane permeability, solubility profiles, and potential receptor-binding characteristics . Longer-chain or unsaturated variants further alter these properties. In structure-activity relationship (SAR) studies of phenethylamine derivatives, even minor modifications to the amide moiety can significantly influence pharmacological profiles [1]. Therefore, procurement decisions based purely on the homoveratrylamine scaffold without specifying the precise N-acyl substitution will yield compounds with meaningfully different physicochemical and biological behavior.

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide: Quantitative Differentiation Evidence Versus Closest Analogs


LogP Comparison: N-Butanamide Shows Significantly Higher Lipophilicity Than Acetamide Analog

The butanamide derivative exhibits a calculated LogP value of approximately 2.55 , whereas the corresponding acetamide analog has a reported XLogP of 1.00 [1]. This represents a ~1.5-unit increase in lipophilicity attributable solely to the two-carbon extension of the N-acyl chain from C2 to C4.

Lipophilicity Physicochemical Property Differentiation Medicinal Chemistry SAR

Molecular Weight Differentiation: Butanamide Provides Intermediate Scaffold Bulk

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide has a molecular weight of 251.32 g/mol . In contrast, the propanamide analog (C3 acyl) has MW = 237.29 g/mol , and the acetamide analog (C2 acyl) has MW = 223.27 g/mol [1]. This systematic 14-Da increment per methylene unit provides a tunable molecular weight series for SAR exploration.

Molecular Weight Lead Optimization Fragment-Based Drug Design

Patent Literature Citation: Butanamide Derivative Cited in 3,4-Dihydroisoquinolinium Salt Patent

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is specifically cited in US Patent Application US2009/221829 A1 (2009), which relates to 3,4-dihydroisoquinolinium salt derivatives . The patent reference appears on page/column 35 of the specification. In contrast, searches for direct patent citations of the shorter-chain acetamide (CAS 6275-29-2) or formamide (CAS 14301-36-1) analogs in this specific 3,4-dihydroisoquinolinium salt context do not yield comparable primary citations.

Patent-Referenced Scaffold Intellectual Property Chemical Intermediates

Optimal Research Applications for N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide Based on Differentiated Properties


CNS-Targeted Lead Optimization Requiring Enhanced Lipophilicity

For CNS drug discovery programs requiring compounds with blood-brain barrier penetration, the calculated LogP of 2.55 for N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide offers a significant advantage over the less lipophilic acetamide analog (XLogP = 1.00) . This ~1.5-unit difference predicts substantially higher passive membrane permeability, making the butanamide derivative a more suitable starting point for CNS screening campaigns where brain exposure is a critical parameter.

Structure-Activity Relationship (SAR) Studies of Homoveratrylamine Amide Series

N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide represents the C4 (butanoyl) member of a systematic N-acyl homoveratrylamine series. Procurement of the butanamide derivative (MW 251.32), alongside the propanamide (MW 237.29) and acetamide (MW 223.27) analogs, enables comprehensive SAR analysis of acyl chain length effects on target binding, cellular activity, and ADME properties . The 14-Da molecular weight increment per methylene unit provides a controlled variable for assessing bulk tolerance at the amide-binding region of target proteins.

Medicinal Chemistry Exploration Referenced in Patent Literature

Researchers developing or improving upon 3,4-dihydroisoquinolinium salt derivatives may require N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide as a referenced intermediate or comparator compound. The compound's explicit citation in US2009/221829 A1 validates its relevance to this specific chemical space and provides a documented precedent for its use in patent-protected synthetic routes targeting neurological indications.

Synthetic Methodology Development for Phenethylamine Amides

The compound serves as a representative substrate for optimizing amide coupling conditions with phenethylamine nucleophiles. Its established synthesis via reaction of 3,4-dimethoxyphenethylamine with butyryl chloride in the presence of base (pyridine or triethylamine) provides a benchmark reaction for evaluating alternative coupling reagents, greener solvents, or continuous flow methodologies . The moderate lipophilicity (LogP 2.55) facilitates extraction and purification workflows compared to more polar analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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